3,8-Bismethacryloyl ethidium bromide (CAS 206444-57-7) is a functionalized derivative of the well-established nucleic acid intercalating agent, ethidium bromide (EtBr). This compound features two methacryloyl groups attached to the phenanthridinium core, enabling its covalent incorporation into polymer matrices via free-radical polymerization. This key structural modification allows for the creation of solid-state materials, such as hydrogels and membranes, with permanently immobilized DNA-binding and fluorescent reporting capabilities, distinguishing it from its non-polymerizable precursor, EtBr.
Direct substitution with standard ethidium bromide (EtBr) fails in applications requiring long-term stability and reusability. When EtBr is physically entrapped within a polymer matrix, such as an electrophoresis gel, it leaches into the surrounding buffer. This leaching leads to progressive signal loss, potential contamination of samples and equipment, and creates hazardous waste streams requiring specialized disposal. 3,8-Bismethacryloyl ethidium bromide overcomes these critical failures by forming stable, covalent bonds with the polymer backbone, effectively preventing dye migration and ensuring consistent, localized fluorescence for the lifetime of the material.
Polyacrylamide gels synthesized with covalently incorporated 3,8-bismethacryloyl ethidium bromide demonstrated no observable leaching of the dye into the surrounding buffer solution. In contrast, gels containing physically entrapped, non-polymerizable ethidium bromide showed significant dye leakage under the same conditions.
| Evidence Dimension | Dye Leaching from Polyacrylamide Gel Matrix |
| Target Compound Data | No leaching observed |
| Comparator Or Baseline | Physically entrapped Ethidium Bromide: Significant leaching observed |
| Quantified Difference | Qualitatively complete prevention of leaching |
| Conditions | Copolymerized (target) vs. physically entrapped (comparator) in a polyacrylamide gel matrix immersed in buffer solution. |
Prevents signal degradation, cross-contamination, and the generation of hazardous liquid waste, making it essential for creating reusable sensors and staining gels.
A DNA sensor fabricated by copolymerizing 3,8-bismethacryloyl ethidium bromide into a hydrogel matrix demonstrated a reversible and reproducible response for at least 30 measurement-regeneration cycles. The covalent immobilization ensures the sensing element remains active and stable through repeated binding and elution events, a capability not achievable with sensors based on physically adsorbed or entrapped ethidium bromide.
| Evidence Dimension | Sensor Regeneration Cycles |
| Target Compound Data | At least 30 reproducible cycles |
| Comparator Or Baseline | Physically entrapped Ethidium Bromide: Signal degrades rapidly due to leaching, preventing reliable reuse. |
| Quantified Difference | >30-fold improvement in reusability |
| Conditions | DNA sensor based on a polyacrylamide hydrogel with the copolymerized target compound, subjected to repeated DNA measurement and regeneration steps. |
This level of reusability significantly lowers the cost per assay and improves consistency in high-throughput or continuous monitoring applications.
This compound is a ready-to-use monomer, providing a direct route to functionalized polymers. The alternative, synthesizing a polymerizable derivative in-house from ethidium bromide, typically requires reacting it with hazardous and moisture-sensitive reagents like methacryloyl chloride. Procuring this pre-functionalized monomer eliminates the need for a complex, multi-step synthesis, improving reproducibility and laboratory safety.
| Evidence Dimension | Synthesis Workflow |
| Target Compound Data | Direct use as a monomer in polymerization reactions. |
| Comparator Or Baseline | In-house synthesis from Ethidium Bromide: Requires handling of hazardous reagents (e.g., methacryloyl chloride) and purification steps. |
| Quantified Difference | Reduces synthesis from a multi-step process to a single procurement step. |
| Conditions | Standard laboratory synthesis of functional polymers. |
Reduces process development time, improves safety by avoiding hazardous reagents, and ensures batch-to-batch consistency for manufacturing functional materials.
The covalent immobilization of the dye makes this compound ideal for the production of pre-cast polyacrylamide or agarose gels with non-leaching, built-in DNA staining. This eliminates the need for post-staining and destaining steps, reduces buffer contamination, and allows for the potential reuse of gels, streamlining laboratory workflows.
This monomer is a critical precursor for creating solid-state optical or electrochemical sensors for DNA detection. Its ability to form a stable, non-leaching sensing layer that withstands numerous regeneration cycles is paramount for developing robust and commercially viable diagnostic devices.
By incorporating this compound into hydrogel scaffolds for cell culture or tissue engineering, researchers can create materials with stable, long-term fluorescence. The non-leaching characteristic is crucial for minimizing cytotoxicity and ensuring that fluorescence measurements accurately reflect the material's properties over time without artifacts from migrating dye molecules.